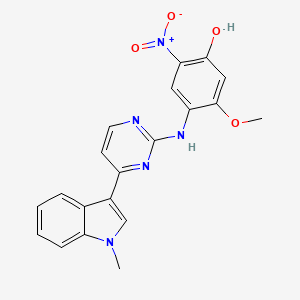

5-Methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenol

Description

This compound features a pyrimidine scaffold substituted with a 1-methylindole moiety at position 4, a methoxy group at position 5, and a nitro group at position 2 of the phenol ring. Its synthesis typically involves coupling reactions between pyrimidine intermediates and aromatic amines under acidic or catalytic conditions, as exemplified by protocols involving p-toluenesulfonic acid in 2-propanol .

Properties

IUPAC Name |

5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-24-11-13(12-5-3-4-6-16(12)24)14-7-8-21-20(22-14)23-15-9-17(25(27)28)18(26)10-19(15)29-2/h3-11,26H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMHLFZSBRXYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Pyrimidine Ring Formation: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling Reactions: The indole and pyrimidine moieties are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Introduction of the Methoxy and Nitro Groups: The methoxy group can be introduced via methylation using methyl iodide, while the nitro group can be added through nitration using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Sodium hydroxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Replacement of the methoxy group with other nucleophiles, such as halides or amines.

Scientific Research Applications

5-Methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenol has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indole and pyrimidine derivatives.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Pyrimidinylamino-Indole Derivatives with Nitro/Methoxy Substitutions

Key Observations :

Acrylamide and Allenamide Bioisosteres

Key Observations :

- Acrylamide vs. Allenamide : Acrylamide in osimertinib enables covalent binding to EGFR cysteine residues, while allenamide derivatives offer reversible inhibition with reduced reactivity .

- Nitrophenol Utility: The nitro group in the target compound could serve as a latent electrophile for prodrug activation, contrasting with direct covalent modifiers like osimertinib .

Degradation Products and Stability

Osimertinib’s major base hydrolysis product, 3-methoxypropanamide , replaces the acrylamide with a methoxy group, reducing EGFR affinity but improving hydrolytic stability . In contrast, the target compound’s nitro group may confer susceptibility to enzymatic reduction, forming active amine metabolites .

Biological Activity

5-Methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenol, also known by its chemical identifiers and molecular formula , is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anti-cancer properties, enzyme inhibition, and potential therapeutic applications.

Molecular Structure

The compound features a complex structure characterized by:

- A methoxy group (-OCH₃)

- A nitrophenol moiety

- An indole-pyrimidine hybrid structure

Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 354.36 g/mol |

| CAS Number | 1421373-65-0 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM after 48 hours of exposure.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it shows inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 15 |

| Urease | Non-competitive | 25 |

Antibacterial Activity

In addition to anticancer properties, the compound exhibits antibacterial activity against several strains of bacteria. This includes both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Case Study: Antibacterial Testing

In a study evaluating the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MIC) of 12 µg/mL and 15 µg/mL, respectively.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Apoptosis Induction : Triggers programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : Interferes with the normal cell cycle progression.

- Enzyme Interaction : Binds to active sites of enzymes like AChE, inhibiting their function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar indole-pyrimidine hybrids (e.g., ) typically involves:

- Step 1 : Coupling of 1-methylindole-3-carbaldehyde with 2-aminopyrimidine derivatives under reflux in anhydrous tetrahydrofuran (THF) using catalytic acetic acid .

- Step 2 : Nitration at the ortho position of the phenolic group using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C to avoid over-nitration .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of indole to pyrimidine) and use inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Q. How can researchers validate the structural identity of this compound, and which spectroscopic techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while the nitro group (-NO₂) affects aromatic proton splitting patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding by growing single crystals in ethanol/water (7:3 v/v) and analyzing with a Bruker D8 Venture diffractometer (as in ) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) with deviations <2 ppm from theoretical values .

Advanced Research Questions

Q. What experimental design strategies are critical for evaluating the biological activity of this compound, particularly in antimicrobial assays?

- Methodological Answer :

- In vitro Testing : Use a microdilution assay (as in ) with bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth. Prepare serial dilutions (0.5–128 µg/mL) and incubate at 37°C for 18–24 hours .

- Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

- Data Interpretation : Calculate MIC (Minimum Inhibitory Concentration) using OD600 measurements. Address contradictions (e.g., variable activity across replicates) by testing under standardized pH ( recommends pH 7.4 buffers) and temperature conditions .

Q. How can computational methods predict the structure-activity relationship (SAR) of this compound, and what software tools are recommended?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Prepare the ligand with Open Babel (optimize charges via AM1-BCC) and the receptor via PDB structure 1DHF .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy to prioritize derivatives for synthesis .

- Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., NADPH consumption rate) .

Q. What strategies resolve contradictions in solubility and stability data during pharmacological testing?

- Methodological Answer :

- Solubility Profiling : Use a shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., 0.1% Tween-80). Centrifuge at 10,000 rpm for 15 minutes and quantify supernatant via UV-Vis at λmax (~350 nm for nitroaromatics) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS (C18 column, 0.1% formic acid in H₂O/MeCN gradient) .

- Data Reconciliation : Apply principal component analysis (PCA) to identify outliers caused by photodegradation or hydrolysis .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in synthesis yields, and what statistical tools are appropriate?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design (e.g., 2³) to test variables like temperature (60–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Analyze via ANOVA to identify significant factors .

- Quality Control : Implement HPLC-PDA (e.g., Agilent Zorbax SB-C18 column) with ≥95% purity thresholds. Reject batches with unidentified peaks >1% area .

Q. What are the best practices for ensuring reproducibility in bioactivity assays involving this compound?

- Methodological Answer :

- Standardized Protocols : Pre-warm media and compounds to 37°C before inoculation. Use automated pipetting systems to minimize human error .

- Interlab Validation : Share protocols via platforms like protocols.io and participate in ring trials with ≥3 independent labs .

- Metadata Reporting : Document all variables (e.g., cell passage number, incubation humidity) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.